N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide
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Overview
Description
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a thiadiazole ring, a cyclopropyl group, and a fluoropyridine moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazine derivatives with carbon disulfide can yield thiadiazole rings.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Attachment of the Fluoropyridine Moiety: The fluoropyridine moiety can be incorporated through nucleophilic substitution reactions, where a fluorine atom is introduced into the pyridine ring.
Coupling Reactions: The final step involves coupling the thiadiazole ring with the fluoropyridine moiety, typically using amide bond formation reactions under appropriate conditions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.
Chemical Reactions Analysis
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and acids or bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide can be compared with similar compounds such as:
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2,5-diphenyl-3-pyrazolecarboxamide: This compound also contains a thiadiazole ring but differs in the attached moieties.
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: This compound has a different structure and functional groups compared to the fluoropyridine derivative.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4OS/c12-8-3-1-2-7(13-8)9(17)14-11-16-15-10(18-11)6-4-5-6/h1-3,6H,4-5H2,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIBHLKJGVPURS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C3=NC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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